4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene
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Overview
Description
4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene is an organic compound characterized by a cyclohexene ring substituted with butyl, methoxy, and methylidene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene can be achieved through several synthetic routes. One common method involves the alkylation of a cyclohexene derivative with butyl and methoxy substituents. The reaction conditions typically include the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the starting material, followed by the addition of the appropriate alkyl halides .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reactions, and the process may be optimized for high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and metal catalysts (e.g., palladium on carbon) can convert the double bonds to single bonds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium iodide in acetone for halide substitution.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or aminated cyclohexenes.
Scientific Research Applications
4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Butyl-4-methoxy-3-methylidenecyclohex-1-ene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dien-1-one: Similar in structure but with different substituents on the cyclohexene ring.
Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate: Another structurally related compound with distinct functional groups.
Uniqueness
Its methoxy and methylidene groups provide sites for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
917833-46-6 |
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Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
4-butyl-4-methoxy-3-methylidenecyclohexene |
InChI |
InChI=1S/C12H20O/c1-4-5-9-12(13-3)10-7-6-8-11(12)2/h6,8H,2,4-5,7,9-10H2,1,3H3 |
InChI Key |
WBMIXAIMJYLJFS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC=CC1=C)OC |
Origin of Product |
United States |
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